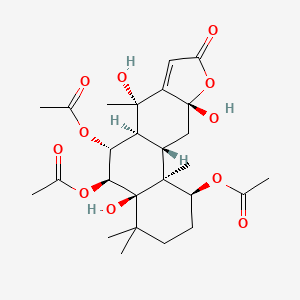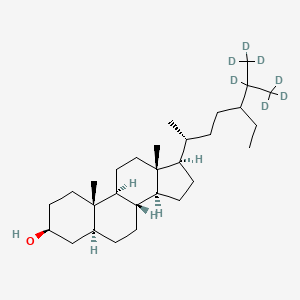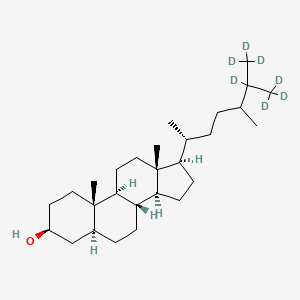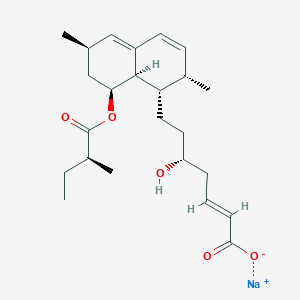
Neocaesalpin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neocaesalpin L is a cassane-type diterpenoid isolated from the medicinal plant Caesalpinia minax. This compound is part of a larger family of cassane diterpenes known for their diverse biological activities, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects .
Mechanism of Action
Target of Action
Neocaesalpin L is a cassane-type diterpenoid . Cassane-type diterpenoids have been reported to have various biological properties, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects . .
Mode of Action
Cassane-type diterpenoids, the family to which this compound belongs, are known for their diverse biological activities, suggesting they interact with multiple targets .
Biochemical Pathways
Given the broad range of biological activities associated with cassane-type diterpenoids, it can be inferred that multiple pathways may be influenced .
Result of Action
Cassane-type diterpenoids are known to exhibit anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects .
Action Environment
It’s worth noting that cassane-type diterpenoids are isolated from medicinal plants of the genus caesalpinia, which comprises approximately 100 species and is commonly found in tropical and subtropical regions .
Biochemical Analysis
Biochemical Properties
Neocaesalpin L plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to certain proteins and enzymes, inhibiting or activating their activity. This binding can lead to changes in gene expression, enzyme inhibition, or activation, ultimately affecting cellular processes. For instance, this compound has been shown to inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates . This modulation can lead to changes in the levels of metabolites, affecting overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . For instance, this compound can bind to transporters involved in the uptake of lipophilic compounds, facilitating its entry into cells . Once inside the cells, it can interact with binding proteins that direct its distribution to specific organelles or compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, this compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neocaesalpin L involves several key steps, including the preparation of intermediates and the use of specific reagents and conditions. One of the critical steps in the synthesis is the Diels–Alder reaction, which assembles the target framework from commercial materials. This is followed by a sequence of oxidations to secure the desired oxygenation pattern .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring the availability of starting materials, and maintaining stringent reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Neocaesalpin L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include mercury(II) salts and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Neocaesalpin L has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of cassane-type diterpenoids.
Biology: this compound is used to investigate its biological activities, including its effects on various cell lines and organisms.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, antitumor, and antimicrobial effects.
Industry: this compound and its derivatives may be used in the development of pharmaceuticals, agrochemicals, and other industrial products
Comparison with Similar Compounds
- Neocaesalpin A
- Neocaesalpin K
- Neocaesalpin M
- Neocaesalpin O
- Neocaesalpin MP
- Magnicaesalpin
Comparison: Neocaesalpin L is unique among cassane-type diterpenoids due to its specific structural features and biological activities.
Properties
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3/t15-,17-,19-,20+,21-,23-,24+,25+,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMFXBPLWSUMS-UPCXZGNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





